3-Aminopropyltrimethylsilane

説明

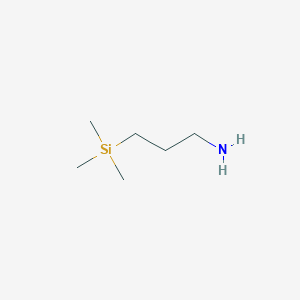

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-trimethylsilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRLCKFENIXNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171198 | |

| Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18187-14-9 | |

| Record name | 3-Aminopropyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18187-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine, 3-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018187149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopropyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminopropyltrimethylsilane

Established Synthetic Routes and Reaction Mechanisms

Detailed, peer-reviewed synthetic routes with elucidated reaction mechanisms specifically for 3-Aminopropyltrimethylsilane are not well-documented in readily available scientific literature. However, analogous reactions suggest potential pathways. One such pathway is the ammonolysis of a haloalkyltrimethylsilane. Another potential route is the hydrosilylation of an unsaturated amine.

One vendor source suggests that this compound can be synthesized via a silylation reaction, mentioning the reaction of "3-aminopropyltrimethylchlorosilane" with aqueous ammonia or through Grignard reactions. It is likely that "3-aminopropyltrimethylchlorosilane" is a typographical error for (3-chloropropyl)trimethylsilane.

Synthesis from Specific Precursors (e.g., trimethylchlorosilane)

The synthesis of this compound would logically start from precursors containing the key trimethylsilyl (B98337) group, such as trimethylchlorosilane.

A plausible, though not explicitly documented, synthetic route would involve two main steps:

Synthesis of (3-chloropropyl)trimethylsilane: This intermediate could be formed via the anti-Markovnikov addition of trimethylsilane to allyl chloride.

Ammonolysis: The subsequent reaction of (3-chloropropyl)trimethylsilane with ammonia would substitute the chlorine atom with an amino group, yielding the final product, this compound. This is a standard nucleophilic substitution reaction.

While studies exist for the ammonolysis of similar compounds like (3-chloropropyl)trimethoxysilane, the specific conditions and outcomes for the trimethyl version are not detailed in the available search results. researchgate.net

Another potential route could involve a Grignard reaction. This might entail reacting trimethylchlorosilane with a Grignard reagent derived from a protected 3-halopropylamine, such as N,N-bis(trimethylsilyl)-3-bromopropan-1-amine. However, specific protocols for this transformation leading to this compound are not provided in the searched literature.

Optimization of Synthesis Parameters and Yields

There is no specific information available in the search results regarding the optimization of synthesis parameters or yields for this compound. Research on optimizing reaction conditions—such as temperature, pressure, catalyst choice, and reactant ratios—is extensive for commercially significant analogues like APTES, but these findings cannot be directly extrapolated to the trimethyl derivative due to differences in reactivity of the silicon-bound groups (methyl vs. ethoxy).

Purification and Characterization of Synthetic Products

Specific methods for the purification of this compound are not detailed in the available literature. General techniques for similar low-boiling point amines would include distillation, likely under reduced pressure, to separate the product from unreacted starting materials and byproducts.

Characterization data is also limited. While spectral data (NMR, FTIR) is widely available for APTES and APTMS, no specific, verifiable spectra for this compound were found in the search results. chemicalbook.comresearchgate.netresearchgate.netchemicalbook.comspectrabase.com Standard characterization would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the trimethylsilyl group (a sharp singlet), and the propyl chain protons. ¹³C and ²⁹Si NMR would further confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would be expected for N-H stretching and bending of the primary amine, C-H stretching of the alkyl groups, and characteristic absorptions for the Si-(CH₃)₃ group.

Below is a table of hypothetical characterization data based on the expected structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to Si-(CH₃)₃, Si-CH₂-, -CH₂-, -CH₂-NH₂ protons. |

| ¹³C NMR | Resonances for the three distinct carbon atoms of the propyl chain and the methyl carbons attached to silicon. |

| FTIR (cm⁻¹) | Peaks for N-H stretch (~3300-3400), C-H stretch (~2850-2960), N-H bend (~1600), Si-C stretch and CH₃ rock (~1250, ~840). |

| Mass Spec | Molecular ion peak corresponding to the molecular weight (131.29 g/mol ). |

Surface Science and Interface Engineering with 3 Aminopropyltrimethylsilane

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The formation of SAMs using organosilane molecules on silicon and its native oxide is a common method for surface functionalization. mdpi.combioforcenano.com These monolayers can be tailored to introduce specific chemical functionalities, thereby altering the surface properties for a variety of applications. researchgate.net

SAM Formation on Silicon Substrates

The formation of a 3-aminopropyltrimethylsilane SAM on a silicon substrate begins with the preparation of the silicon surface. A crucial initial step involves cleaning the substrate to remove any organic contaminants and to create a hydrophilic surface rich in hydroxyl (-OH) groups. nih.govuni-tuebingen.de This is often achieved using a "piranha solution," a mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂). nih.gov

Once the silicon surface is prepared, it is exposed to a solution of this compound. The silane (B1218182) molecules then adsorb onto the hydroxylated surface. researchgate.net The process is complex and can result in various structures, from a well-ordered monolayer to more complex polymeric layers, depending on the reaction conditions. nih.gov

Mechanisms of Surface Adsorption and Covalent Linkage on Silicon

The interaction of this compound with a silicon surface involves a two-step process in the presence of water. bioforcenano.com

Hydrolysis: The ethoxy groups (-OCH₂CH₃) or methoxy (B1213986) groups (-OCH₃) of the silane molecule react with water to form silanol (B1196071) groups (-Si-OH). nih.govchemicalbook.com

Condensation: These newly formed silanol groups then react with the hydroxyl groups on the silicon substrate, forming stable covalent siloxane bonds (Si-O-Si). chemicalbook.comijarps.org Additionally, adjacent hydrolyzed silane molecules can undergo condensation with each other, leading to the formation of a cross-linked polymeric network on the surface. nih.govchemicalbook.com

Studies have suggested the existence of two types of adsorption sites with differing affinities on the oxidized silicon layer, which can influence the quality and stability of the resulting silane layer. nih.gov

Methodologies for SAM Deposition (e.g., chemical-wet treatment)

Several methods are employed for the deposition of this compound SAMs, with solution-phase deposition, or "chemical-wet treatment," being a common approach. researchgate.nettue.nl

Solution Deposition: This method involves immersing the prepared silicon substrate into a solution containing the silane. thermofisher.com The concentration of the silane, the solvent used, the reaction time, and the temperature are critical parameters that influence the final structure and quality of the SAM. nih.govnih.gov For instance, higher temperatures can promote the formation of more ordered and denser films. researchgate.net The substrate is typically rinsed with a solvent after deposition to remove any non-covalently bonded molecules. ossila.com

Vapor Phase Deposition: In this technique, the substrate is exposed to the vapor of the organosilane molecule. mdpi.com This method can offer better control over the monolayer formation and is suitable for creating uniform coatings. nih.gov

Characterization Techniques for SAMs on Silicon Surfaces

A variety of surface-sensitive techniques are used to characterize the formation and quality of this compound SAMs on silicon surfaces. These methods provide information about the chemical composition, thickness, morphology, and surface energy of the modified substrate.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Measures the hydrophobicity or hydrophilicity of the surface, indicating the presence and ordering of the SAM. bioforcenano.comnih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of silicon, oxygen, carbon, and nitrogen from the silane. uni-tuebingen.de |

| Atomic Force Microscopy (AFM) | Provides topographical images of the surface at the nanoscale, revealing the morphology and roughness of the SAM. nih.govnih.gov |

| Spectroscopic Ellipsometry | Measures the thickness and refractive index of the thin film, allowing for the determination of the SAM's thickness. tue.nlnih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the chemical bonds present on the surface, confirming the covalent linkage of the silane and the presence of amine groups. ijarps.orgnih.gov |

| X-ray Reflectivity | Provides detailed information about the thickness, density, and roughness of the SAM. nist.gov |

Role in Tailoring Surface Chemistry

The primary role of this compound in surface modification is to introduce reactive primary amine (-NH₂) functionalities onto the substrate. chemicalbook.com This fundamentally alters the chemical properties of the surface, transforming it from a relatively inert oxide layer to a reactive platform for further chemical modifications.

Introduction of Amine Functionalities on Silicon Surfaces

The propyl chain of the this compound molecule acts as a spacer, positioning the terminal amine group away from the silicon surface. atamanchemicals.com These accessible amine groups are nucleophilic and can readily participate in a variety of chemical reactions. This allows for the covalent attachment of a wide range of molecules, including biomolecules like proteins and DNA, as well as nanoparticles and other organic films. atamanchemicals.comresearchgate.netchemicalbook.com The presence of these amine groups makes the surface more hydrophilic compared to a bare silicon oxide surface or a surface functionalized with a methyl-terminated silane. mdpi.com This ability to control the surface chemistry is crucial for applications in biosensors, biomedical devices, and nanoelectronics. ijarps.org

Impact on Surface Interactions

The modification of surfaces with this compound brings about significant changes in their interactive properties. Unlike silanes with hydrolyzable groups, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), this compound possesses trimethylsilyl (B98337) groups that are generally non-reactive under typical silanization conditions. Consequently, its interaction with surfaces is primarily governed by the formation of self-assembled monolayers (SAMs), leading to a surface terminated with amino groups.

Research indicates that this compound can be used for the surface modification of substrates like silicon. nih.govresearchgate.netresearchgate.net The process can be carried out through aqueous phase silanization, resulting in an ultrasmooth and homogeneous surface where the aminopropyl groups are presented at the interface. nih.govresearchgate.net This functionalization effectively alters the surface chemistry, transitioning it from its native state to one that is rich in amino functionalities.

The primary impact of this surface modification is the introduction of reactive and interactive amine (-NH₂) groups. These groups can engage in various non-covalent and covalent interactions. For instance, the amine groups can undergo proton transfer reactions, acting as weak bases. This was observed in studies where silica (B1680970) modified with this compound interacted with acidic herbicides through a proton transfer mechanism. escholarship.org This ability to participate in acid-base chemistry is a key feature of the modified surface.

Furthermore, the presence of amino groups can influence the wettability of the surface. While specific quantitative data is sparse in the literature, studies involving aminopropyl-functionalized surfaces generally show an alteration in water contact angles, indicating a change in the hydrophilic/hydrophobic balance of the surface. researchgate.net The terminal amino groups can also serve as anchoring points for the subsequent immobilization of other molecules, such as nanoparticles or biomolecules, through covalent or electrostatic interactions. nih.gov

The table below summarizes the expected qualitative changes in surface properties upon modification with this compound.

| Surface Property | State Before Modification (e.g., Bare Silica) | State After Modification with this compound | Primary Interaction Mechanism |

| Surface Chemistry | Predominantly hydroxyl groups (-OH) | Terminated with amino groups (-NH₂) | Self-assembly of silane molecules |

| Wettability | Generally hydrophilic | Altered; may become more or less hydrophilic depending on the environment and underlying substrate | Presentation of aminopropyl groups at the surface |

| Reactivity | Reactive towards silanes with hydrolyzable groups | Reactive towards molecules that interact with amines (e.g., acids, aldehydes) | Presence of accessible amine functional groups |

| Electrostatic Charge | Typically negative at neutral pH | Can become positively charged at acidic to neutral pH | Protonation of the terminal amino groups |

X-ray Photoelectron Spectroscopy (XPS) is a key technique for confirming the successful functionalization of surfaces with this compound. The appearance of a nitrogen (N 1s) peak in the XPS spectrum of a treated substrate is a clear indicator of the presence of the aminosilane (B1250345) on the surface. The analysis of the N 1s core level can further reveal the chemical state of the nitrogen, distinguishing between free amine groups (-NH₂) and protonated amine groups (-NH₃⁺).

Derivatization and Novel Compound Synthesis Utilizing 3 Aminopropyltrimethylsilane

Synthesis of Sila-amide Derivatives

The primary amine group of 3-aminopropyltrimethylsilane serves as a key functional handle for the synthesis of various derivatives, including sila-amides. These compounds are characterized by an amide bond formed between the amine of the silane (B1218182) and a carboxylic acid. The incorporation of the trimethylsilyl (B98337) group can modify the physicochemical properties of the parent molecule, such as its lipophilicity.

A notable example of sila-amide synthesis is the reaction of this compound with N-acetylcysteine (NAC). researchgate.netresearchgate.netnih.gov NAC is a thiol-containing compound with antioxidant properties; however, its cellular uptake can be limited due to its hydrophilic nature. researchgate.netnih.gov To address this, researchers have synthesized lipophilic sila-amide derivatives of NAC to enhance its ability to cross biological membranes. researchgate.netresearchgate.netnih.gov

The synthesis involves forming an amide linkage between the carboxylic acid group of NAC and the primary amine of this compound. researchgate.net This modification results in a novel thiol compound that possesses a sila-amide group, which increases hydrophobicity. researchgate.net The enhanced lipophilicity is expected to lead to greater bioavailability and potentially more effective antioxidant properties within cells. researchgate.netresearchgate.net Studies have shown that these sila-amide derivatives can protect platelets from oxidative stress-induced apoptosis. researchgate.netnih.govscience.gov

Table 1: Synthesis of Sila-amide Derivative from this compound and N-Acetylcysteine

| Reactant 1 | Reactant 2 | Resulting Derivative Class | Purpose of Derivatization |

| This compound | N-Acetylcysteine (NAC) | Sila-amide | To increase the lipophilicity and bioavailability of NAC. researchgate.netnih.gov |

The confirmation of the structure of newly synthesized derivatives of this compound is crucial. A variety of analytical techniques are employed for this structural elucidation. For sila-amide derivatives and related compounds, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are standard. researchgate.netbibliotekanauki.plmdpi.com

For instance, in the analysis of related silane derivatives, FTIR spectroscopy is used to detect the characteristic bands of Si-O, Si-C, and N-H bonds, confirming the incorporation of the silane into the new structure. bibliotekanauki.pl Detailed structural information, including the connectivity of atoms and the chemical environment of specific nuclei, is obtained from NMR spectroscopy. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. mdpi.com In some cases, X-ray single-crystal analysis provides definitive proof of the three-dimensional structure. researchgate.net

Table 2: Analytical Methods for Structural Elucidation

| Analytical Technique | Information Obtained |

| ¹H, ¹³C, and ²⁹Si NMR Spectroscopy | Provides detailed information about the molecular structure and chemical environment of the atoms. researchgate.netmdpi.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups and chemical bonds (e.g., Si-O, N-H). bibliotekanauki.pl |

| Mass Spectrometry (e.g., HRMS) | Determines the molecular weight and elemental composition of the derivative. mdpi.com |

| X-ray Single-Crystal Analysis | Provides the definitive three-dimensional structure of crystalline compounds. researchgate.net |

Other Functionalization Reactions via the Amine Group

The amine group of this compound is a nucleophilic center that can participate in a variety of other functionalization reactions beyond amide bond formation. It is frequently used to introduce reactive amine groups onto surfaces for subsequent chemical modifications. chemicalbook.comatamanchemicals.com

One common reaction is the formation of imines (or Schiff bases) through condensation with aldehydes or ketones. mdpi.com This reaction provides a pathway to a diverse range of molecules with various substituents. The amine group can also be used in bio-conjugation to attach the silane to biological molecules. sigmaaldrich.com Furthermore, it acts as an adhesion promoter and a coupling agent, facilitating the linkage between inorganic substrates (like silica (B1680970) or metal oxides) and organic polymers in composite materials. chemicalbook.comatamanchemicals.comsigmaaldrich.com

Investigation of Silane-Group Reactivity in Derivatization

While the amine group offers one route for derivatization, the trimethylsilyl group [(CH₃)₃Si-], although generally stable, is not the primary reactive site for the covalent coupling reactions typical of its alkoxysilane counterparts like (3-aminopropyl)triethoxysilane (APTES). In compounds like APTES, the ethoxy groups are hydrolyzable. nih.gov

The reactivity of these related alkoxysilanes involves a two-step process:

Hydrolysis: The alkoxy groups (e.g., ethoxy) react with water to form reactive silanol (B1196071) groups (Si-OH). nih.govmdpi.com

Condensation: These silanol groups can then condense with hydroxyl groups on the surface of substrates like metal oxides or cellulose (B213188) to form stable, covalent siloxane (Si-O-Substrate) bonds. chemicalbook.comnih.govnih.gov They can also self-condense with other silanol groups to form a cross-linked polysiloxane network on a surface. nih.govmdpi.com

In the case of this compound, the methyl groups attached to the silicon are not readily hydrolyzable like alkoxy groups. Therefore, its "silane-group reactivity" in the context of forming covalent bonds with hydroxylated surfaces is significantly different and less direct than that of trialkoxy- or trichlorosilanes. Its primary utility in derivatization stems from the reactivity of its aminopropyl group.

Biological and Biomedical Research Applications of 3 Aminopropyltrimethylsilane Derivatives

Modulation of Cellular Processes

The introduction of a trimethylsilylpropyl group can alter the lipophilicity and membrane permeability of molecules, leading to significant effects on cellular processes. This is particularly evident in studies related to oxidative stress and apoptosis.

Oxidative stress is a key factor in the development of numerous diseases. The antioxidant N-acetylcysteine (NAC) is known to combat oxidative stress, but its effectiveness can be limited by its low lipophilicity, which hinders its entry into cellular membranes. Current time information in Bangalore, IN.researchgate.net To address this, researchers have synthesized lipophilic sila-amide derivatives of NAC by reacting it with 3-aminopropyltrimethylsilane. Current time information in Bangalore, IN.researchgate.net

These novel sila-amide derivatives have demonstrated a significant ability to protect cells, specifically platelets, from oxidative stress-induced damage. Current time information in Bangalore, IN.researchgate.net Studies have shown that these derivatives are more effective at scavenging free radicals compared to NAC alone. researchgate.net This enhanced activity is attributed to the increased lipophilicity conferred by the trimethylsilylpropyl group, which facilitates greater penetration across biological membranes. researchgate.net

Platelet apoptosis, or programmed cell death of platelets, can be triggered by oxidative stress and is implicated in various cardiovascular and inflammatory diseases. Current time information in Bangalore, IN.researchgate.net Sila-amide derivatives of NAC, synthesized using this compound, have been shown to be potent inhibitors of platelet apoptosis. Current time information in Bangalore, IN.researchgate.net

In laboratory studies, these derivatives significantly inhibited key markers of apoptosis in platelets exposed to oxidative agents like rotenone (B1679576) and hydrogen peroxide. Current time information in Bangalore, IN.researchgate.net The observed protective effects include:

Reduction of reactive oxygen species (ROS) production. Current time information in Bangalore, IN.researchgate.net

Normalization of intracellular calcium levels. Current time information in Bangalore, IN.researchgate.net

Preservation of mitochondrial membrane potential. Current time information in Bangalore, IN.researchgate.net

Inhibition of cytochrome c release from mitochondria. Current time information in Bangalore, IN.researchgate.net

Decreased activity of caspase-9 and caspase-3, which are critical executioner enzymes in the apoptotic cascade. Current time information in Bangalore, IN.researchgate.netnih.gov

Prevention of phosphatidylserine (B164497) externalization, a key indicator of early apoptosis. Current time information in Bangalore, IN.researchgate.netnih.gov

These findings highlight the potential of these this compound derivatives to protect platelets from premature death, which could have implications for diseases characterized by excessive platelet clearance. Current time information in Bangalore, IN.researchgate.net

Exploration of Therapeutic Potential (via derivatives)

The therapeutic potential of this compound derivatives extends beyond platelet protection and is an active area of research. The versatility of the organosilicon structure allows for its incorporation into a wide range of molecules to create novel therapeutic agents. nih.gov

For instance, 3-aminopropylsilatrane, a related organosilicon compound, and its derivatives have shown considerable promise in various fields, including medicine and pharmaceuticals. nih.govresearchgate.net These compounds are being investigated for their bioactivity and potential as drugs. nih.govresearchgate.net The introduction of a silicon atom can lead to compounds with enhanced potency and improved pharmacological properties. nih.gov

Furthermore, this compound has been used in the synthesis of novel antimalarial drugs. nih.gov By creating silylamide derivatives of artemisinin, researchers have developed compounds that, in combination with other drugs, can cure malaria-infected mice in a single dose. nih.gov This approach highlights the potential of using silylation to improve the efficacy and delivery of existing treatments.

The application of this compound also extends to the development of anticancer agents. It has been used in the synthesis of ruthenium complexes with Schiff base ligands, which have demonstrated cytotoxicity against cancer cell lines like MCF7. sci-hub.se Additionally, the core structure of aminobenzophenones, which can be modified with silyl (B83357) groups, has been explored for its ability to inhibit tubulin polymerization, a key target in cancer therapy. nih.gov The ability to modify surfaces and interact with biological molecules also opens up possibilities for their use in drug delivery systems and biosensors. ontosight.ai

3 Aminopropyltrimethylsilane As a Chemical Intermediate in Advanced Research

Utility in Synthesizing Specialty Organosilicon Compounds

3-Aminopropyltrimethylsilane serves as a fundamental building block in the synthesis of more complex, specialty organosilicon compounds. hokudai.ac.jp Its structure, featuring a reactive primary amine and a stable trimethylsilyl (B98337) group, allows it to be a versatile precursor in various chemical reactions. gelest.comechemi.com Researchers utilize this intermediate to introduce the trimethylsilylpropyl group into larger molecules, thereby creating novel organosilanes with tailored properties. hokudai.ac.jpsigmaaldrich.com

A notable application is in the synthesis of amino acid-modified organosiloxanes. In one documented synthesis, this compound is reacted with DL-pyroglutamic acid. The mixture is heated, leading to the formation of a new white solid compound at a high yield. google.com This reaction creates an amide bond between the amino group of the silane (B1218182) and the carboxylic acid group of the pyroglutamic acid. The successful synthesis of this new amino acid-modified silane was confirmed through infrared (IR) spectroscopy, which detected absorption characteristic of an amide bond, and by 13C-NMR analysis. google.com This process exemplifies how this compound acts as a key intermediate, enabling the covalent linkage of silicon-containing moieties to organic functional molecules like amino acids.

The general class of organosilicon compounds is crucial in synthetic organic chemistry due to their stability and diverse reactivity when activated by appropriate reagents or catalysts. hokudai.ac.jp The development of methods to create highly functionalized organosilicon compounds remains an important area of research. hokudai.ac.jp Intermediates like this compound are essential tools in this field, providing a reliable starting point for constructing larger, multifunctional silicon-containing molecules for use in materials science and pharmaceutical development. hokudai.ac.jplookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18187-14-9 |

| Molecular Formula | C6H17NSi |

| Molecular Weight | 131.29 g/mol |

| Boiling Point | 58°C @ 30 Torr |

| Density | 0.783 g/cm³ |

| Melting Point | <0°C |

| Flash Point | 59°C |

This table contains data compiled from multiple sources. echemi.comlookchem.comchemfish.com

Facilitation of Subsequent Chemical Transformations in Research Contexts

The utility of this compound extends beyond its role as a simple building block; it is also critical for facilitating subsequent chemical transformations, particularly in surface chemistry and materials science. researchgate.net A primary application involves its use in forming self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon oxide. researchgate.net

In this process, the silane end of the molecule reacts with the surface, creating a durable, covalent bond. This leaves the aminopropyl groups oriented away from the surface, effectively changing the surface's chemical properties from inorganic oxide to an organic, amine-terminated plane. researchgate.net This newly functionalized surface is not the final product but an activated substrate for further reactions.

Research has shown that these amino-terminated surfaces can be used to direct the assembly of other materials. For instance, a silicon substrate modified with a SAM of this compound can be used to adsorb colloidal gold nanoparticles. researchgate.net The amine groups on the surface provide specific interaction sites that bind the nanoparticles, allowing for controlled deposition and organization. This ability to precisely modify a surface and dictate the placement of subsequent layers is crucial for fabricating advanced materials and devices, such as chemical sensors and electronics. researchgate.netnih.gov

This role as a surface modifier and facilitator of further reactions is a key area of advanced research. nih.gov The ability to create a stable, reactive amine layer on various substrates opens up a wide range of possibilities for attaching other functional groups, polymers, or biological molecules, making it an indispensable tool in nanotechnology and bio-interfacial science. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 18187-14-9 | C6H17NSi |

| DL-Pyroglutamic Acid | 149-87-1 | C5H7NO3 |

| Gold | 7440-57-5 | Au |

| Silicon Oxide (Silica) | 7631-86-9 | SiO2 |

Advanced Analytical and Characterization Techniques in 3 Aminopropyltrimethylsilane Research

Spectroscopic Analysis of Compound Structure and Purity

Spectroscopic methods are fundamental in the verification of the molecular structure and assessment of the purity of 3-Aminopropyltrimethylsilane and its reaction products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to probe the chemical environment of atomic nuclei like ¹H, ¹³C, and ²⁹Si. For instance, the introduction of organosilane compounds can result in an upfield chemical shift of silicon α-protons to approximately 0 ppm in ¹H NMR spectra, a region that is typically free from protein background signals. nih.gov This unique property makes organosilanes useful as structural probes. nih.gov Researchers have utilized ¹H, ¹³C, and ²⁹Si NMR spectroscopy to investigate the structures of new silicon-containing compounds. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. In the context of this compound, FTIR is crucial for confirming the presence of characteristic bonds. For example, it has been used to verify the presence of amine groups on functionalized nanoparticles. nih.gov The technique is also a primary investigative tool for confirming the anchoring of terminal amine groups onto glass surfaces during modification processes. soton.ac.uk

Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules, allowing for the confirmation of molecular weight and elemental composition. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful method for the simultaneous determination of various alkoxysilanes. researchgate.net Studies have established specific retention times for compounds like 3-aminopropyltriethoxysilane (B1664141) using GC, which aids in its identification and quantification. researchgate.net Furthermore, elemental analysis is often performed alongside spectroscopic methods to confirm the calculated percentage composition of elements like carbon, hydrogen, and nitrogen in synthesized derivatives. scirp.orgscirp.org

| Analytical Technique | Observation | Significance | Reference |

|---|---|---|---|

| ¹H NMR | Upfield chemical shift of silicon α-protons to ~0 ppm. | Confirms the presence of the organosilane group and provides a clear signal distinct from protein backgrounds. | nih.gov |

| FTIR Spectroscopy | Detection of characteristic peaks for amine (–NH₂) and silane (B1218182) (Si-O) groups. | Verifies the successful functionalization of surfaces and the presence of key functional groups. | nih.govsoton.ac.uk |

| Gas Chromatography (GC) | Retention time of 8.3 min for 3-aminopropyltriethoxysilane (under specific conditions). | Allows for the separation and identification of the silane from a mixture. | researchgate.net |

| Elemental Analysis | Found percentages of C (11.20%), H (1.71%), N (1.93%) for a modified silicate. | Confirms the elemental composition of the synthesized material, matching calculated values. | scirp.orgscirp.org |

Surface Characterization Methods for Modified Substrates

When this compound is used to modify substrates, a variety of surface-sensitive techniques are employed to analyze the resulting film's properties, including its composition, thickness, morphology, and uniformity.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. In studies of surfaces modified with aminosilanes like (3-Aminopropyl)triethoxysilane (APTES), XPS is used to confirm the presence of silicon and nitrogen. researchgate.net For example, analysis of various polymer surfaces treated with APTES showed average silicon and nitrogen atomic concentrations of about 10%. researchgate.net XPS has also confirmed the presence of silica (B1680970) and amine groups on functionalized Gd2O3:Eu(3+) nanoparticles. nih.gov

Microscopy Techniques , such as Field-Emission Scanning Electron Microscopy (FE-SEM) and Atomic Force Microscopy (AFM), provide high-resolution images of the surface topography. FE-SEM images have shown that silver nanowires modified with APTES have a thicker and rougher capping layer compared to unmodified nanowires. mdpi.com AFM is used to investigate surfaces at the nanoscale and has been employed for the identification of bovine serum albumin covalently immobilized on a mica chip surface that was chemically modified with APTES. researchgate.net

Zeta Potential Analysis measures the surface charge of particles or a solid surface in a liquid. It is a key indicator of the stability of colloidal dispersions and is used to infer the density of coatings. The modification of a negatively charged silica surface with this compound leads to a change in surface charge due to the protonation of the terminal amine groups. Monitoring the zeta potential can provide real-time data on the kinetics of aminosilane (B1250345) coating formation and its stability under different conditions. escholarship.org

| Technique | Substrate | Key Finding | Reference |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Polymer Surfaces | Detected ~10% average silicon and nitrogen atomic concentrations, confirming APTES modification. | researchgate.net |

| Field-Emission Scanning Electron Microscopy (FE-SEM) | Silver Nanowires | Revealed a thicker and rougher capping layer on APTES-modified nanowires compared to bare ones. | mdpi.com |

| Atomic Force Microscopy (AFM) | Mica Sheets | Used to study the surface of mica modified with APTES for protein concentration and identification. | researchgate.net |

| Fluorescence Microscopy | Glass Beads | Confirmed the presence of a self-assembled monolayer of APTES by reacting amine groups with a fluorescent dye. | soton.ac.uk |

| Zeta Potential Analysis | Microchannel Surfaces | Continuously measured during aminosilane deposition to resolve coating dynamics and stability. | escholarship.org |

Biological Assay Methodologies for Derivative Evaluation

Derivatives of this compound are synthesized to create novel compounds with specific biological activities. A range of in vitro assays are used to screen these derivatives and quantify their efficacy.

Enzyme and Channel Inhibition Assays are used to determine a compound's ability to interfere with a specific biological target. For example, a derivative of this compound was tested for its ability to inhibit the Influenza A virus M2 proton channel using a two-electrode voltage clamp (TEVC) assay . nih.gov This electrophysiological technique measures ion flow across the cell membranes of oocytes expressing the channel, with a reduction in current indicating inhibition. nih.gov Another common assay is the β-Haematin inhibition assay , which is relevant for antimalarial drug discovery. This assay measures the ability of a compound to prevent the polymerization of heme into hemozoin, a crucial detoxification process for the malaria parasite. rsc.org Ferrocenyl-containing quinoline (B57606) derivatives with a propyl spacer showed significant inhibition of β-haematin formation. rsc.org

Cell-Based Assays are used to evaluate the effect of compounds on whole cells, including cytotoxicity and specific cellular pathways. For antiparasitic screening, derivatives have been tested for general growth inhibition against the G3 strain of Trichomonas vaginalis. rsc.org To assess antioxidant properties, sila-amide derivatives of N-acetylcysteine (NAC) synthesized using this compound were evaluated for their ability to protect platelets from oxidative stress-induced apoptosis. researchgate.net These studies involve measuring various apoptotic markers, such as the production of reactive oxygen species (ROS), changes in intracellular calcium levels, mitochondrial membrane potential, and the activity of caspases 9 and 3. researchgate.netresearchgate.net

| Derivative Type | Assay Method | Measured Activity | Reference |

|---|---|---|---|

| Organosilane Amine | Two-Electrode Voltage Clamp (TEVC) | 75.5 ± 0.5% inhibition of wild-type Influenza A/M2 channel at 100 µM. | nih.gov |

| Ferrocenyl-containing quinoline | β-Haematin Inhibition Assay | IC₅₀ value of 9.03 µM, indicating inhibition of hemozoin formation. | rsc.org |

| Ferrocenyl-containing quinoline | Antitrichomonal Growth Inhibition | Screened against the G3 strain of T. vaginalis to determine antiparasitic activity. | rsc.orguct.ac.za |

| Sila-amide of N-acetylcysteine | Platelet Apoptosis Assays | Significantly inhibited markers like ROS production, intracellular calcium, and caspase-3 activity at 10 µM. | researchgate.net |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the molecular structure and purity of 3-Aminopropyltrimethylsilane in laboratory settings?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify the amine and methyl groups (δ ~0.6 ppm for Si–CH3 and δ ~1.5–2.7 ppm for NH2–CH2). Fourier-transform infrared spectroscopy (FTIR) can confirm Si–O–C bonds (absorption bands at ~1,080–1,100 cm⁻¹). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards can assess purity, especially for detecting hydrolysis byproducts like methanol. Cross-reference molecular weight (221.37 g/mol) and CAS number (919-30-2) with certified databases .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : Store in airtight containers under inert gas (e.g., nitrogen or argon) at temperatures below 25°C to prevent hydrolysis. Use desiccants to minimize moisture. During handling, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Safety data sheets (SDS) recommend full-body protection for concentrated solutions (>95%) due to flammability (flash point: 96°C) .

Q. What are the critical parameters to control during the synthesis of this compound to prevent premature hydrolysis?

- Methodology : Maintain anhydrous conditions by using dry solvents (e.g., toluene) and molecular sieves. Monitor reaction pH to avoid acidic or basic conditions that accelerate hydrolysis. Optimize reaction temperature (typically 80–100°C) and stoichiometry of precursors (e.g., chloropropyltrimethoxysilane and ammonia). Post-synthesis, use vacuum distillation to isolate the product and remove residual moisture .

Advanced Research Questions

Q. How can researchers address inconsistencies in silane layer thickness when using this compound for surface functionalization?

- Methodology : Inconsistent layer thickness often arises from variable substrate hydrophilicity or solvent polarity. Pre-treat substrates with oxygen plasma or piranha solution to standardize surface hydroxyl groups. Use ellipsometry or X-ray photoelectron spectroscopy (XPS) to quantify layer uniformity. Optimize deposition time (10–60 minutes) and silane concentration (0.1–2% v/v in ethanol/water mixtures). Contradictory data may stem from humidity variations; control ambient moisture using gloveboxes .

Q. What methodologies are recommended for quantifying amine group density on surfaces treated with this compound?

- Methodology : Employ colorimetric assays like the ninhydrin test or fluorescamine labeling to measure free amine groups. For precise quantification, use XPS to calculate the N/Si atomic ratio. Alternatively, conduct acid-base titration of surface-bound amines. Discrepancies in reported densities (e.g., 2–5 amines/nm²) may arise from differences in substrate roughness or solvent polarity during silanization .

Q. How can researchers resolve contradictory data on the reactivity of this compound with carboxylated vs. hydroxylated substrates?

- Methodology : Reactivity differences stem from pH-dependent amine-carboxyl interactions. For carboxylated surfaces (e.g., SiO2–COOH), use coupling agents like EDC/NHS to activate carboxyl groups before silanization. For hydroxylated surfaces (e.g., glass), ensure optimal silanol condensation by adjusting curing temperature (110–120°C for 1–2 hours). Conflicting results in crosslinking efficiency may require re-evaluating reaction time and solvent polarity (e.g., ethanol vs. toluene) .

Q. What strategies optimize the use of this compound as a coupling agent in nanocomposite synthesis?

- Methodology : Functionalize nanoparticles (e.g., SiO2, TiO2) by refluxing in a 1% silane solution in toluene for 4–6 hours. Centrifuge and wash with ethanol to remove unreacted silane. Validate functionalization via thermogravimetric analysis (TGA) to measure weight loss from amine decomposition (~200–300°C). For polymer composites, blend silanized nanoparticles at 1–5 wt% and assess mechanical properties via tensile testing. Contradictory mechanical data may arise from uneven dispersion; use sonication or surfactants to improve homogeneity .

Safety and Compliance Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。